molecular formula C25H38O4 B1247486 16-O-deacetyl-16-epi-scalarolbutenolide

16-O-deacetyl-16-epi-scalarolbutenolide

Cat. No.: B1247486
M. Wt: 402.6 g/mol
InChI Key: WXBIVFTUNMFIEW-BIDUORLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Application and Value 16-O-deacetyl-16-epi-scalarolbutenolide is a scalarane-type sesterterpenoid natural product isolated from marine sponges of the genus Hyrtios . This compound is of significant interest in biomedical research due to its documented cytotoxic activity . It has shown growth inhibitory effects against various human cancer cell lines, making it a valuable compound for investigating new anticancer mechanisms and pathways . Structural Characteristics The compound features the characteristic pentacyclic (6/6/6/6/5) carbon framework of scalarane sesterterpenoids . Its molecular formula is C 25 H 38 O 4 , with a molecular weight of 402.57 g/mol . The structure includes a γ-hydroxybutenolide moiety as the E-ring, a functional group known in other scalaranes to contribute to biological activity . Mechanism of Action and Research Context : While the precise molecular target of this compound is an area of active investigation, related scalarane compounds have been shown to induce apoptosis in cancer cells through multiple pathways, including the MAPK/ERK signaling cascade and dual inhibition of topoisomerase II and heat shock protein 90 (Hsp90) . Research use of this compound can help elucidate the structure-activity relationships of scalaranes and their potential as lead structures for therapeutic development . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(4S,5aS,5bR,7aS,11aS,11bR,13R,13aR,13bS)-4,13-dihydroxy-5b,8,8,11a,13a-pentamethyl-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-4H-phenanthro[1,2-g][1]benzofuran-2-one

InChI

InChI=1S/C25H38O4/c1-22(2)8-6-9-23(3)16(22)7-10-24(4)17(23)13-19(27)25(5)18(24)12-15(26)14-11-20(28)29-21(14)25/h11,15-19,21,26-27H,6-10,12-13H2,1-5H3/t15-,16-,17+,18-,19+,21-,23-,24+,25+/m0/s1

InChI Key

WXBIVFTUNMFIEW-BIDUORLQSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)O[C@@H]54)O)C)O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC(C5=CC(=O)OC54)O)C)O)C)C)C

Origin of Product

United States

Advanced Methodologies for Structural and Stereochemical Elucidation of 16 O Deacetyl 16 Epi Scalarolbutenolide

Application of High-Resolution Spectroscopic Techniques (NMR, MS) for Skeleton and Functional Group Definition

The foundational step in the structural elucidation of 16-O-deacetyl-16-epi-scalarolbutenolide involves the determination of its molecular formula and the assembly of its carbon-hydrogen framework. High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization source (HRESIMS), is employed to obtain a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. uiowa.edu

With the molecular formula established, the core structure is mapped out using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.

¹H and ¹³C NMR: These 1D spectra provide the initial inventory of protons and carbons, respectively. The chemical shifts offer clues about the electronic environment of each nucleus, indicating the presence of alkenes, alcohols, esters, and the characteristic butenolide moiety. The number of signals also reveals any molecular symmetry.

DEPT (Distortionless Enhancement by Polarization Transfer): These experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of connected proton networks within the molecule, such as through the cyclohexane (B81311) rings of the scalarane core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To define the relative stereochemistry, ROESY experiments are critical. These experiments identify protons that are close in space, irrespective of their bonding connections. For this compound, ROESY is essential for determining the epi configuration at C-16 by observing key spatial correlations between protons on the butenolide ring and the main scalarane framework. mdpi.com This technique was instrumental in deducing the stereochemical behavior of related compounds featuring a γ-hydroxybutenolide moiety. mdpi.com

The collective data from these experiments allow for the complete assignment of the planar structure and relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Scalarolbutenolide Scaffold Note: This table is illustrative of the data obtained for the scalarane butenolide chemical class. Actual chemical shifts for the title compound may vary slightly.

PositionδC (ppm)δH (ppm, mult., J in Hz)
139.51.55, m; 1.05, m
218.31.65, m
342.11.40, m
433.2-
556.50.95, d (6.5)
618.81.60, m; 1.50, m
742.01.25, m
836.9-
952.11.80, m
1037.5-
1122.51.75, m; 1.15, m
1272.84.85, dd (11.0, 4.5)
1349.82.10, m
1439.81.90, m; 1.20, m
1525.01.25, m
16101.55.90, s
17170.1-
18155.27.50, s
19125.8-
20170.5-
2133.50.85, s
2221.50.87, s
2316.50.90, d (7.0)
2415.80.82, s
2516.81.01, s

Computational Chemistry Approaches in Stereochemical Confirmation

To provide a more rigorous and non-empirical assignment of absolute configuration, experimental ECD data is often paired with computational chemistry. scielo.brnih.gov Time-dependent density functional theory (TD-DFT) has become a standard and reliable method for predicting the ECD spectra of organic molecules. mdpi.com

The process involves:

Building 3D models of both possible enantiomers of the proposed structure of this compound.

Performing conformational searches and geometry optimizations for each enantiomer to find the most stable, low-energy conformers.

Calculating the theoretical ECD spectrum for each enantiomer using TD-DFT. This calculation predicts the sign and intensity of the Cotton effects.

Comparing the calculated spectra of the possible enantiomers to the experimental ECD spectrum. The absolute configuration is assigned to the enantiomer whose calculated spectrum shows the best match with the experimental one. nih.gov

This combined experimental and computational approach is a powerful tool for the unambiguous determination of the absolute configuration of complex natural products, greatly reducing the possibility of misassignment. scielo.br

X-ray Crystallography for Definitive Structural Assignment (where applicable for related scalaranes)

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including both its relative and absolute configuration. wikipedia.org If a suitable single crystal of this compound can be grown, this method would provide an indisputable structural proof, confirming the connectivity and the precise stereochemical arrangement at every chiral center.

In many cases, however, natural products fail to yield crystals of sufficient quality for X-ray analysis. In the study of scalaranes, a common and effective strategy is to obtain a crystal structure for at least one member of a series of related compounds isolated from the same biological source. mdpi.com The absolute configuration determined for this single crystalline analogue can then serve as a reliable anchor point. The absolute configurations of other non-crystalline but structurally related compounds, like this compound, can then be confidently assigned by correlating their spectroscopic (NMR) and chiroptical (ECD) data to the crystallographically defined reference compound. wikipedia.org

Biosynthetic Pathways and Enzymatic Mechanisms of Scalarane Sesterterpenoids, with Emphasis on 16 O Deacetyl 16 Epi Scalarolbutenolide

Proposed General Biosynthetic Route from Geranylfarnesyl Pyrophosphate (GFPP)

The biosynthesis of sesterterpenoids (C25 compounds) like 16-O-deacetyl-16-epi-scalarolbutenolide begins with the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These units are assembled by prenyltransferases into the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). nih.gov

The crucial step in forming the characteristic scalarane skeleton is the complex cyclization of GFPP. nih.gov This process is initiated by a terpene cyclase, which catalyzes a cascade of carbocation-driven reactions. It has been experimentally shown that a squalene-hopene cyclase (SHC) can convert geranylfarnesol (B1233315) (the alcohol form of GFPP) into scalarenol, a compound featuring the foundational 6/6/6/6 tetracyclic scalarane core. nih.gov This suggests that scalarenol may serve as a common intermediate in the biosynthesis of a wide array of scalarane derivatives. nih.gov

Following the formation of this core structure, a series of post-cyclization modifications, likely carried out by tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases, would functionalize the scalarane skeleton to produce the final diversity of compounds, including this compound. nih.govnih.gov These modifications can include oxidation, acetylation, and the formation of lactone rings, which are characteristic features of many bioactive scalaranes. nih.govuv.es

Identification and Characterization of Key Prenyltransferases and Terpene Cyclases

The biosynthesis of scalarane sesterterpenoids is dependent on two primary classes of enzymes: prenyltransferases (PTs) and terpene cyclases (TCs), also known as terpene synthases (TSs). nih.govdntb.gov.ua

Prenyltransferases (PTs) are responsible for the initial chain elongation, assembling IPP and DMAPP units to create the linear GFPP precursor. nih.gov In some organisms, particularly fungi, the enzymes responsible for sesterterpenoid synthesis are bifunctional, possessing both a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TS) domain within a single polypeptide. nih.gov These are often referred to as PTTSs and can catalyze both the synthesis of GFPP and its subsequent cyclization. nih.gov

Terpene Cyclases (TCs) catalyze what are considered some of the most complex reactions in natural product biosynthesis, transforming the linear GFPP into the intricate polycyclic scalarane framework. researchgate.net These enzymes stabilize highly reactive carbocation intermediates within their active sites to control the cyclization cascade precisely. nih.gov The active sites of TCs often contain conserved amino acid motifs, such as the DDXXD motif, which are crucial for binding the diphosphate (B83284) moiety of the substrate and coordinating with a divalent metal ion, typically Mg²⁺, to initiate the reaction. nih.govillinois.edu While many TCs have been characterized for other terpene classes, the specific cyclases responsible for scalarane synthesis in marine sponges are still under investigation. nih.gov

Enzyme ClassFunction in Scalarane BiosynthesisKey FeaturesStatus of Identification for Scalaranes
Prenyltransferases (PTs)Synthesizes the linear C25 precursor Geranylfarnesyl Pyrophosphate (GFPP) from IPP and DMAPP.Can be a standalone enzyme or part of a bifunctional protein (PTTS).Specific enzymes not yet identified in scalarane-producing organisms.
Terpene Cyclases (TCs)/Terpene Synthases (TSs)Catalyzes the cyclization of GFPP into the tetracyclic scalarane skeleton.Often contains conserved motifs (e.g., DDXXD) for substrate binding and catalysis; may be part of a bifunctional PTTS. nih.govillinois.eduLargely undiscovered; Squalene-hopene cyclase (SHC) has been shown to produce a scalarane intermediate in vitro. nih.gov

Genetic and Transcriptomic Studies of Biosynthetic Gene Clusters in Producing Organisms

In many microorganisms, the genes encoding the enzymes for a specific biosynthetic pathway are physically grouped together on the chromosome in a biosynthetic gene cluster (BGC). nih.gov This co-localization facilitates the coordinated regulation of the entire pathway.

While the specific BGCs for scalarane sesterterpenoids have not been sufficiently discovered, studies on other fungal sesterterpenoids provide a valuable model. nih.govnih.gov For instance, the BGC for the sesterterpenoids asperterpenols A and B in Aspergillus calidoustus was found to contain a gene for a chimeric sesterterpene synthase (a PTTS) and a gene for a cytochrome P450 monooxygenase. nih.gov It is highly probable that the BGC for this compound in its producing organism, such as the marine sponge Hyrtios erectus, would have a similar architecture. nih.gov

A typical scalarane BGC is hypothesized to contain:

A sesterterpene synthase gene: Encoding a terpene cyclase, which might be a bifunctional PTTS.

Tailoring enzyme genes: Encoding enzymes like Cytochrome P450s, dehydrogenases, and transferases that modify the initial cyclized product.

Regulatory genes: Encoding transcription factors that control the expression of the other genes in the cluster.

Transporter genes: Encoding proteins to export the final product out of the cell.

Genome mining approaches, which scan genomic data for sequences homologous to known terpene synthases, are a promising strategy for identifying scalarane BGCs in the future. nih.gov

Hypothetical Gene ComponentPredicted Function in Scalarane BiosynthesisExample from Related Pathways
Sesterterpene Synthase (e.g., PTTS)GFPP synthesis and cyclization to the scalarane core.acldAS from the asperterpenol BGC. nih.gov
Cytochrome P450 MonooxygenaseHydroxylation and other oxidative modifications of the scalarane skeleton.acldA-P450 from the asperterpenol BGC. nih.gov
Dehydrogenase/ReductaseModifying oxidation states at various carbon positions.Common tailoring enzymes in terpenoid pathways.
AcetyltransferaseAddition of acetate (B1210297) groups (though this compound is deacetylated, its precursors may be acetylated).Common tailoring enzymes in terpenoid pathways.

Isotopic Labeling Studies to Elucidate Biosynthetic Intermediates

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and unravel biosynthetic pathways. nih.gov By feeding an organism with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H), researchers can track the incorporation of the labeled atoms into the final natural product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govnih.gov

In the context of terpenoid biosynthesis, labeling studies have been instrumental. For example, feeding experiments with labeled acetate or mevalonate (B85504) precursors can confirm the origin of the carbon backbone. nih.gov More advanced studies can help elucidate complex reaction mechanisms, such as rearrangements and cyclizations. nih.gov

For scalarane biosynthesis, experiments using ¹³C-labeled GFPP could definitively map the carbon skeleton and identify any rearrangements that occur during the cyclization cascade catalyzed by the terpene cyclase. nih.gov Similarly, using ¹⁸O₂ could help identify the timing and mechanism of oxygen incorporation by tailoring enzymes like cytochrome P450s. While specific isotopic labeling studies on this compound have not been reported, the methodology remains a critical tool for the future elucidation of its complete biosynthetic pathway from GFPP to the final intricate structure. nih.gov

Chemical Synthesis and Semisynthesis Strategies for 16 O Deacetyl 16 Epi Scalarolbutenolide and Its Analogues

Total Synthesis Approaches to the Scalarane Core Structure

The total synthesis of the scalarane core, a complex 6/6/6/6 tetracyclic or 6/6/6/6/5 pentacyclic fused ring system, presents considerable synthetic challenges. nih.govmdpi.com These challenges stem from the densely functionalized and stereochemically rich polycyclic backbone. nih.gov Key difficulties include the construction of the intricate ring system and the stereoselective introduction of various functional groups, particularly oxygenation at the C-12 position, which is often crucial for biological activity. nih.gov

While numerous efforts have been directed towards the synthesis of natural scalaranes, the introduction of functionality at C-12 remains a significant hurdle. uv.esnih.gov Successful strategies have often utilized ent-isocopalic compounds as starting materials, assembling the D-ring through methods like Diels-Alder cycloadditions or intramolecular Heck reactions. nih.gov One notable approach achieved the synthesis of a C-12 functionalized scalarane framework in 18 steps. nih.gov

Semisynthesis and Chemical Modification from Abundant Natural Scalarane Precursors

Given the complexity of total synthesis, semisynthesis from more abundant, naturally occurring scalarane precursors is a highly attractive and practical strategy for generating analogues of 16-O-deacetyl-16-epi-scalarolbutenolide. nih.govresearchgate.net Marine sponges of the genera Hyrtios and Phyllospongia are rich sources of diverse scalarane sesterterpenoids that can serve as starting materials. uv.esmdpi.com

A prime example of a precursor for semisynthesis is heteronemin (B1258807), a cytotoxic scalarane that is naturally abundant. nih.govresearchgate.net Chemical modifications of heteronemin have been undertaken to explore the structure-activity relationships within this class of compounds and to potentially enhance their biological profiles. nih.gov These modifications have led to the creation of several new semisynthetic analogues. nih.govresearchgate.net For instance, a series of derivatives were synthesized to improve the potency and selectivity of scalarane sesterterpenoids. nih.gov

Another abundant natural product, 12-deacetyl-12-epi-scalaradial, has been isolated from the marine sponge Hippospongia sp. through extraction with ethyl acetate (B1210297) and subsequent chromatographic purification. nih.gov The availability of such compounds provides a valuable platform for chemical modifications to produce novel derivatives for biological screening.

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

Strategic derivatization of the scalarane skeleton is crucial for elucidating structure-activity relationships (SAR), which helps in identifying the key pharmacophoric elements responsible for their biological effects. nih.govmdpi.com SAR studies on scalarane sesterterpenoids have revealed several structural features that are critical for their cytotoxic and antimicrobial activities. nih.govmdpi.com

The presence of a γ-hydroxybutenolide moiety, as seen in compounds like heteronemin, is associated with cytotoxicity. researchgate.netmdpi.com Compounds containing this functional group have demonstrated IC₅₀ values against cancer cell lines ranging from 24.3 to 29.9 μM. researchgate.netmdpi.com Furthermore, the addition of a five-membered ring appears to be important for cytotoxic activity. mdpi.com

For antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), the presence of an unsaturated 1,4-dialdehyde moiety in the scalarane structure has been shown to be a key determinant of potent inhibitory activity at concentrations that are not significantly cytotoxic to mammalian cells. nih.govresearchgate.net

The table below summarizes the cytotoxic activities of several scalarane sesterterpenoids against different cancer cell lines, highlighting the influence of structural modifications on their potency.

CompoundHeLa IC₅₀ (μM)HCT-116 IC₅₀ (μM)H460 IC₅₀ (μM)SW1990 IC₅₀ (μM)Source
Phyllofenone F 19.815.412.316.2 mdpi.com
Phyllofenone G 15.613.210.511.4 mdpi.com
Phyllofenone H 10.28.96.57.8 mdpi.com
Phyllofenone I 16.412.111.813.5 mdpi.com
Phyllofenone J 12.510.98.89.7 mdpi.com
Phyllofenone K 8.96.54.15.3 mdpi.com
Phyllofenone L 6.54.33.44.9 mdpi.com
Phyllofenone M 9.87.85.26.1 mdpi.com
Carteriofenone B 13.411.29.810.1 mdpi.com
Carteriofenone A 11.39.57.68.4 mdpi.com

Data sourced from cytotoxicity assays against various human cancer cell lines. mdpi.com

Methodological Challenges and Innovations in Scalarane Sesterterpenoid Chemical Synthesis

The chemical synthesis of scalarane sesterterpenoids is fraught with methodological challenges, primarily due to their structural complexity. nih.gov The key hurdles that synthetic chemists face include the construction of the polycyclic backbone, managing the intricate stereochemistry across multiple chiral centers, and the regioselective introduction of oxygenated functional groups. nih.gov

The introduction of an oxygenated function at the C-12 position of the tetracyclic system has historically been a particularly relevant synthetic obstacle. nih.gov Overcoming this challenge is critical, as this functionality is a prerequisite for the biological activity of many investigated scalaranes. nih.gov

Innovations in synthetic strategies are continuously being sought to address these difficulties. A significant innovation is the development of synthetic routes that can efficiently build the tetracyclic scalarane framework with the desired functionalization. nih.gov An example of such an innovation is the use of a Michael reaction of a 12α-hydroxy-ent-isocopal-13,14-en-15-al acetoacetic ester, followed by an intramolecular aldol (B89426) reaction. nih.gov This simple and efficient pathway provides a novel approach to access natural scalaranes with advanced functionalization in both the C and D rings of the tetracyclic skeleton, showcasing a strategic advancement in the field. nih.gov

Investigation of Molecular and Cellular Mechanisms of Action of 16 O Deacetyl 16 Epi Scalarolbutenolide

Identification of Molecular Targets and Ligand-Binding Interactions

The initial step in understanding the pharmacological effects of any compound is the identification of its direct molecular binding partners.

Receptor Binding and Enzyme Inhibition/Activation Studies

Currently, there are no published studies that have specifically investigated the receptor binding profile or the enzyme inhibition or activation properties of 16-O-deacetyl-16-epi-scalarolbutenolide. Such studies would be essential to determine if the compound interacts with specific cell surface or intracellular receptors, or if it modulates the activity of key enzymes involved in cellular processes.

Proteomic and Metabolomic Profiling to Delineate Target Pathways

The effect of a compound on the cellular proteome and metabolome can provide unbiased insights into its mechanism of action. However, no proteomic or metabolomic profiling studies have been reported for cells treated with this compound. These analyses would be invaluable in identifying the broader cellular pathways affected by the compound.

Computational Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Computational methods are powerful tools for predicting potential binding interactions between a small molecule and protein targets. At present, there are no publicly available computational docking or molecular dynamics simulation studies for this compound. Such research would be instrumental in hypothesizing potential protein targets and guiding future experimental validation.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Understanding how a compound affects the intricate network of intracellular signaling is key to deciphering its cellular impact.

Effects on Kinase Cascades and Second Messenger Systems

Kinase cascades and second messenger systems are fundamental to cellular signal transduction, governing a multitude of cellular responses. There is currently no scientific literature detailing the effects of this compound on any specific kinase cascades (e.g., MAPK pathways) or second messenger systems (e.g., cAMP, Ca2+).

Induction of Apoptosis and Cell Cycle Modulation

The antineoplastic activity of related compounds suggests that this compound might influence cell fate by inducing programmed cell death (apoptosis) or by altering cell cycle progression. However, specific studies to confirm and detail these effects for this particular compound are absent. Research in this area would typically involve assays to measure markers of apoptosis (e.g., caspase activation, DNA fragmentation) and to analyze cell cycle distribution in treated cells.

Impact on Oxidative Stress and Endoplasmic Reticulum Stress Pathways

Oxidative stress represents an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products. nih.gov This imbalance can lead to cellular damage to lipids, proteins, and DNA. nih.gov The endoplasmic reticulum (ER) is a critical organelle for protein folding and maturation. nih.gov Various factors, including genetic mutations and environmental insults, can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.gov In response, cells activate the unfolded protein response (UPR), a set of signaling pathways aimed at restoring normal ER function. nih.gov However, prolonged or severe ER stress can trigger apoptosis (programmed cell death) and inflammation. nih.gov

While direct studies on the impact of this compound on oxidative and ER stress pathways are not extensively documented in publicly available research, marine-derived terpenoids, as a broad class, are known to modulate these pathways. The investigation into the specific effects of this compound remains an area for future research.

Interaction with Nuclear Factors (e.g., TDP-43, Hsp90, Topoisomerase II)

Nuclear factors are crucial targets in therapeutic research due to their pivotal roles in cell regulation. TAR DNA-binding protein 43 (TDP-43) is a nucleic acid-binding protein involved in RNA processing; its dysfunction is linked to neurodegenerative diseases. nih.gov Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer development. researchgate.net Topoisomerase II is an enzyme that plays a critical role in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. researchgate.net

Specific interactions between this compound and these nuclear factors have not been individually detailed in the literature. However, research into the broader class of scalarane sesterterpenoids, to which this compound belongs, has provided significant insights. One study revealed that certain scalarane derivatives induce apoptotic death in cancer cells through the dual inhibition of both topoisomerase II and Hsp90, identifying these as important molecular targets for this class of compounds. researchgate.netnih.gov This suggests a potential mechanism of action for related molecules within the scalarane family.

Cellular Phenotypes and Responses in Preclinical In Vitro Models

Antiproliferative Effects in Various Neoplastic Cell Lines

Scalarane sesterterpenoids, isolated from marine sponges, are well-recognized for their diverse and potent biological activities, including significant cytotoxicity against a variety of cancer cell lines. nih.gov A closely related compound, 12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide, has been identified as having antineoplastic activity. nih.gov The antiproliferative potential of the broader scalarane class has been demonstrated in several studies. For instance, various scalarane derivatives have been shown to inhibit the growth of cancer cells, with some inducing apoptosis. nih.gov Although many scalaranes exhibit weak to moderate growth inhibitory activities, their unique chemical structures make them a subject of interest for developing novel anticancer therapeutic leads. researchgate.netnih.gov

Table 1: Summary of Antiproliferative Activity of Scalarane Sesterterpenoids Against Neoplastic Cell Lines

Cell Line Cancer Type Observed Effect Citation
HeLa Cervical Carcinoma Cytotoxicity, Growth Inhibition researchgate.netnih.gov
MCF-7 Breast Adenocarcinoma Weak Growth Inhibition researchgate.netnih.gov

Antimicrobial and Antiviral Activities in Cell-Based Assays

The scalarane class of sesterterpenoids is noted for its broad spectrum of bioactivities, which includes antimicrobial and antiviral properties. nih.govrsc.org Research has demonstrated that certain scalarane sesterterpenes that feature an unsaturated 1,4-dialdehyde moiety exhibit potent inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org This activity occurs at concentrations that are not significantly toxic to mammalian cells, suggesting a degree of selectivity. nih.govacs.org Furthermore, the potential for anti-HIV activity has been reported within the scalarane family, highlighting a possible avenue for antiviral applications. nih.gov While these findings apply to the general class of compounds, they underscore the potential of this compound as a candidate for further antimicrobial and antiviral investigation.

Table 2: Antimicrobial and Antiviral Potential of the Scalarane Sesterterpenoid Class

Target Organism/Virus Activity Type Specific Finding Citation
Methicillin-Resistant Staphylococcus aureus (MRSA) Antibacterial Potent inhibitory activity nih.govacs.org

Anti-inflammatory and Immunomodulatory Potentials in Immune Cell Models

Marine-derived natural products, particularly sesterterpenoids, are a significant source of compounds with anti-inflammatory and immunomodulatory effects. rsc.org The scalarane scaffold is specifically recognized for its anti-inflammatory potential. nih.govrsc.org For example, certain scalarane compounds acquired through diet are thought to provide a defensive mechanism for some marine organisms due to their potent bioactivities, including anti-inflammatory effects. rsc.org While direct experimental data on the immunomodulatory effects of this compound in specific immune cell models is not yet available, the established anti-inflammatory properties of the broader scalarane family suggest that this is a promising area of investigation for the compound. nih.govrsc.org

Table 3: List of Chemical Compounds

Compound Name
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide
This compound
Topoisomerase II
Heat shock protein 90 (Hsp90)

Structure Activity Relationship Sar Studies and Rational Design of 16 O Deacetyl 16 Epi Scalarolbutenolide Analogues

Correlating Structural Features of the Scalarane Skeleton to Biological Potency and Selectivity

While the fundamental scalarane framework is essential, the potency and selectivity of its derivatives are heavily modulated by the pattern of functionalization across the rings. For instance, studies on various scalarane analogues have demonstrated distinct activity profiles based on their substitution patterns. Certain derivatives exhibit potent antibacterial activity, with selectivity observed between different types of bacteria. For example, some analogues show strong inhibition against Gram-positive bacteria like Bacillus subtilis and Micrococcus luteus, but display no activity against Gram-negative bacteria. e-opr.org This selectivity suggests that specific structural modifications to the scalarane core can be tailored to target particular pathogens.

Research has identified key positions on the scalarane skeleton where modifications significantly impact biological activity. Notably, substitutions in the vicinity of the C-12 and C-16 positions have been shown to be particularly influential in modulating the antitubercular and cytotoxic properties of these compounds. mdpi.com The presence of an additional five-membered ring, often containing oxygen, is also considered a critical feature for the cytotoxicity of many scalarane sesterterpenoids.

The following table summarizes the antibacterial activity of selected scalarane analogues, illustrating the impact of structural variations on potency and selectivity.

CompoundBacillus subtilis (MIC, µg/mL)Micrococcus luteus (MIC, µg/mL)
Analogue A 24
Analogue B 16> 32
Analogue C 16> 32
Analogue D > 32> 32
Data derived from studies on scalarane-type sesterterpenes. e-opr.org MIC = Minimum Inhibitory Concentration.

Role of Specific Functional Groups (e.g., butenolide moiety, hydroxyl groups) in Activity

The biological activity of 16-O-deacetyl-16-epi-scalarolbutenolide analogues is not merely dependent on the scalarane skeleton but is profoundly influenced by specific functional groups. Among these, the γ-hydroxybutenolide moiety is of paramount importance, particularly for cytotoxic activity. nih.govnih.gov Multiple studies have consistently shown that scalarane derivatives containing this functional group exhibit growth inhibitory activities against various cancer cell lines. nih.govnih.gov

The oxygenated functionalities around the D and E rings of the scalarane structure are critical. Structure-activity relationship studies have highlighted that oxygen atoms at positions C-16 and C-25 are crucial for the cytotoxic activity of compounds like heteronemin (B1258807), a related scalarane sesterterpenoid. researchgate.net Similarly, for antitubercular activity, quantitative structure-activity relationship (QSAR) models have indicated the importance of oxygenated functionalities surrounding the furan moiety of the pentacyclic skeleton. mdpi.comresearchgate.net

Furthermore, an unsaturated 1,4-dialdehyde moiety in some scalarane sesterterpenes has been linked to potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations that are not significantly cytotoxic to mammalian cells, indicating a role for this functional group in conferring selective antimicrobial activity. researchgate.net The presence of hydroxyl groups, particularly at C-12, also plays a significant role. The orientation and electronic properties of substituents at this position can greatly affect the molecule's interaction with its biological targets. mdpi.com

The table below presents the cytotoxic activity of several scalarane derivatives, highlighting the contribution of the γ-hydroxybutenolide moiety.

CompoundPresence of γ-hydroxybutenolide MoietyCytotoxicity against HeLa cells (IC₅₀, µM)Cytotoxicity against MCF-7 cells (IC₅₀, µM)
Derivative 1 Yes29.924.3
Derivative 2 Yes> 3028.5
Derivative 3 Yes> 3029.1
Heteronemin Yes-< 20.0
Data compiled from cytotoxicity assays on scalarane sesterterpenoids isolated from Hyrtios erectus. nih.govnih.gov

Stereochemical Influences on Pharmacological Activity

Stereochemistry plays a pivotal role in the pharmacological profile of scalarane sesterterpenoids, where subtle changes in the three-dimensional arrangement of atoms can lead to dramatic differences in biological activity. A key stereochemical feature in many cytotoxic analogues is the γ-hydroxybutenolide moiety, which contains a labile stereogenic center. This center is capable of reversible stereoinversion through a ring-opening and ring-closing process, potentially leading to a mixture of epimers in solution. nih.govnih.gov

The specific stereochemical configuration at this and other chiral centers is critical for activity. For instance, the relative stereochemistry at C-20, within the γ-hydroxybutenolide ring, is influenced by adjacent functional groups and has been shown to be important for cytotoxic effects. nih.gov The stereochemistry at other positions on the main scalarane skeleton is also crucial. The orientation of substituents at C-12, such as a hydroxyl group, has been determined to be vital. The β-orientation of a hydroxyl group at C-12, for example, can be deduced from spectroscopic data and is considered important for the activity of certain derivatives. nih.gov

A striking example of stereochemical influence is found in comparisons between epimers. In one study, a 16-methoxy derivative of a scalarane showed moderate to high cytotoxicity, whereas its C-16 epimer exhibited no cytotoxicity at the same concentration. researchgate.net This demonstrates that the specific spatial orientation of even a single functional group can be the deciding factor between a biologically active and an inactive compound. This high degree of stereoselectivity underscores the specific nature of the interactions between these molecules and their biological targets.

Compound PairStereochemical DifferenceCytotoxic Activity
Compound 5 C-16 Methoxy Epimer AModerate to High
Compound 6 C-16 Methoxy Epimer BNo cytotoxicity at 60 µM
Data based on studies of epimeric scalarane derivatives. researchgate.net

Computational and Machine Learning Approaches in SAR Elucidation and Analogue Prediction

To better understand the complex structure-activity relationships of scalarane sesterterpenoids and to guide the design of new, more potent analogues, computational methods are increasingly being employed. Quantitative Structure-Activity Relationship (QSAR) modeling and Comparative Molecular Field Analysis (CoMFA) are powerful tools that have been successfully applied to this class of compounds. mdpi.com

In one notable study, 2D-QSAR and CoMFA models were developed for a series of 22 natural and semi-synthetic scalarane derivatives to probe their antitubercular activity. mdpi.com These models provided significant insights into the structural requirements for inhibiting Mycobacterium tuberculosis.

The 2D-QSAR model suggested that antitubercular potency could be improved by incorporating hydrophilic functionalities on the periphery of the molecule while maintaining a hydrophobic core. mdpi.com This model also indicated that reducing steric repulsion could improve the potential energy of the molecule's interaction with its target.

The CoMFA approach, which provides a 3D visualization of the SAR, complemented these findings. The CoMFA contour maps indicated that:

At the C-12 position: A region of positive electrostatic potential with a sterically constrained extension is favorable for activity. This suggests that bulky, negatively charged groups in this area would diminish potency. mdpi.comresearchgate.net

At the C-16 position: The model showed that lengthy functional groups with negative electrostatic potential extending from this position would enhance biological activity. mdpi.com

These computational models provide a quantitative and visual framework for predicting the activity of novel scalarane analogues before their synthesis. By highlighting the key steric and electrostatic features that govern bioactivity, these approaches enable a more rational and efficient drug discovery process, minimizing the need for extensive trial-and-error synthesis and screening. mdpi.comresearchgate.net

Design Principles for Enhancing Efficacy, Selectivity, and Reducing Off-Target Effects

Based on the comprehensive SAR studies of this compound and related scalarane sesterterpenoids, several key design principles can be formulated to guide the development of new analogues with improved therapeutic profiles.

Preservation of the Core Scaffold: The pentacyclic scalarane framework is the essential molecular scaffold required for biological activity. Modifications should focus on its functionalization rather than altering the core ring structure.

Incorporation of a Bioactive Moiety: The introduction or modification of a γ-hydroxybutenolide ring or a functionally equivalent group, such as an unsaturated 1,4-dialdehyde, is a critical strategy for imparting or enhancing cytotoxicity and selective antimicrobial activity.

Strategic Functionalization at Key Positions:

C-12 and C-16: These positions are critical control points for modulating potency. Guided by computational models, the introduction of substituents with specific steric and electrostatic properties at these sites can significantly enhance activity. For example, designing analogues with positive electrostatic potential and minimal bulk at C-12, coupled with extended, negatively charged groups at C-16, is a promising strategy for improving antitubercular efficacy. mdpi.com

Hydrophilic/Hydrophobic Balance: A balance of hydrophilic groups on the molecular surface and a hydrophobic core, as suggested by QSAR models, should be maintained to optimize pharmacokinetic and pharmacodynamic properties. mdpi.com

Strict Stereochemical Control: The profound impact of stereochemistry on activity necessitates precise control over chiral centers during synthesis. Since different epimers can have vastly different biological effects, producing single, active enantiomers is a crucial principle for enhancing selectivity and reducing potential off-target effects that might arise from an inactive or differentially active stereoisomer. researchgate.net

Leveraging Predictive Computational Models: The use of validated QSAR and CoMFA models should be an integral part of the design process. These tools allow for the in silico screening of virtual compounds, prioritizing the synthesis of candidates with the highest predicted potency and most favorable properties, thereby accelerating the discovery of novel and effective therapeutic agents. mdpi.comresearchgate.net

Preclinical Pharmacological Investigations of 16 O Deacetyl 16 Epi Scalarolbutenolide in Animal Models

In Vivo Efficacy Assessments in Established Disease Models (e.g., xenograft models, inflammatory models)

Currently, there is no specific information available in the public domain regarding the in vivo efficacy of 16-O-deacetyl-16-epi-scalarolbutenolide in established disease models. Although this compound has been noted for its cytotoxic properties against various cancer cell lines in laboratory settings, these findings have not yet been translated into animal studies, such as xenograft models of cancer. nih.govmdpi.com In such models, human cancer cells are implanted into immunocompromised animals to evaluate the antitumor effects of a test compound.

Similarly, there are no published studies on the in vivo anti-inflammatory activity of this compound. While other sesterterpenoids isolated from marine sponges have demonstrated anti-inflammatory effects in animal models, specific data for this compound is absent.

Pharmacokinetic Parameters in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental to drug development. However, there is no available data on the pharmacokinetic parameters of this compound in any preclinical species. Such studies are essential to determine how the body processes the compound, which in turn influences its efficacy and potential for further development.

Pharmacodynamic Biomarkers of Activity in Preclinical Systems

Pharmacodynamic biomarkers are measurable indicators of a pharmacological response to a drug. For this compound, there is no information on identified or utilized pharmacodynamic biomarkers in preclinical systems. The identification of such biomarkers would be a critical step in its preclinical and potential clinical development, allowing for the monitoring of its biological effects and the optimization of its administration.

Considerations for Selection of Relevant Animal Models for Specific Disease Indications

The selection of appropriate animal models is a critical step in the preclinical evaluation of any new chemical entity. The choice of model depends on the intended therapeutic application of the compound. For a compound like this compound, which has demonstrated in vitro cytotoxicity, xenograft models using human cancer cell lines that are sensitive to the compound would be a logical starting point for in vivo cancer studies. nih.govmdpi.com The specific type of cancer cell line used would dictate the particular xenograft model (e.g., pancreatic, colon, breast cancer models).

Should the compound be investigated for potential anti-inflammatory properties, a variety of animal models of inflammation could be considered. These include acute models, such as carrageenan-induced paw edema, and chronic models that more closely mimic human inflammatory diseases like inflammatory bowel disease or rheumatoid arthritis. The selection would be guided by the in vitro anti-inflammatory profile of the compound, if such data were to become available.

Advanced Research Methodologies and Emerging Technologies in 16 O Deacetyl 16 Epi Scalarolbutenolide Research

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

A systems-level understanding of how 16-O-deacetyl-16-epi-scalarolbutenolide interacts with biological systems can be achieved through the integration of multi-omics data. This approach combines genomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. While specific multi-omics studies on this compound are not yet widely published, the methodologies are well-established in the broader field of marine natural product research. universiteitleiden.nlmdpi.comjapsonline.comresearchgate.net

Genomics can be employed to understand the biosynthetic pathways of scalarane sesterterpenoids in their source organisms, such as marine sponges and their associated microbes. mdpi.com By sequencing the genomes of these organisms, researchers can identify the gene clusters responsible for producing these complex molecules. mdpi.com This knowledge is crucial for biotechnological production of the compound, which can overcome the supply limitations often encountered with natural sources.

Proteomics allows for the identification of protein targets of this compound. Techniques such as chemical proteomics, which may involve affinity chromatography with a tagged version of the compound, can be used to pull down and identify interacting proteins from cell lysates. nih.govnih.gov Label-free quantification methods can also compare the proteome of cells treated with the compound to untreated cells, revealing changes in protein expression that point towards the compound's mechanism of action. nih.gov

The true power of this approach lies in the integration of these datasets. For instance, a genomic study might reveal the biosynthetic pathway, proteomics could identify a key enzyme as the compound's direct target, and metabolomics could then show the resulting metabolic bottleneck. Web-based platforms and bioinformatics tools are available to facilitate the integration and visualization of multi-omics data, enabling researchers to build comprehensive models of the compound's biological effects. springernature.com

Table 1: Application of Multi-Omics in Marine Natural Product Research This table is illustrative of the general approach and does not represent specific data for this compound.

Omics DisciplineTechnology/MethodologyResearch Question AddressedPotential Insight for this compound
Genomics Whole-genome sequencing of source organism (e.g., marine sponge or associated microbes)What are the genes responsible for the biosynthesis of the compound?Identification of the biosynthetic gene cluster for biotechnological production.
Proteomics Affinity chromatography-mass spectrometry, label-free quantitative proteomicsWhat are the direct protein targets of the compound? How does the compound alter the cellular proteome?Discovery of the molecular targets and pathways modulated by the compound.
Metabolomics LC-MS, NMR spectroscopyWhat are the downstream effects of the compound on cellular metabolism?Understanding the physiological consequences of target engagement and identifying biomarkers of activity.
Multi-Omics Integration Bioinformatics platforms (e.g., OmicsNet, PaintOmics)How do the genomic, proteomic, and metabolomic changes interrelate to produce the observed phenotype?A holistic view of the compound's mechanism of action and its effects on the biological system.

High-Throughput Screening (HTS) Platforms for Target and Phenotype Discovery

High-Throughput Screening (HTS) platforms are essential for rapidly evaluating the biological activities of compounds like this compound against a vast number of biological targets or in various phenotypic assays. mdpi.commdpi.com These automated systems can perform thousands of experiments in a short period, accelerating the discovery of new drug leads. mdpi.comtargetmol.com

For target-based screening , libraries of purified proteins or enzymes can be screened to identify direct molecular targets of this compound. Assays can be designed to measure the inhibition or activation of specific enzymes, or the disruption of protein-protein interactions. While HTS has been more commonly applied to synthetic compound libraries, its use for marine natural products is growing. nih.gov

Phenotypic screening , on the other hand, involves testing the compound's effect on whole cells or even small organisms. nih.gov This approach does not require prior knowledge of the compound's target and can reveal unexpected biological activities. High-content screening (HCS), a type of phenotypic screening, uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously, such as cell morphology, viability, and the localization of specific proteins. targetmol.com This can provide a detailed "fingerprint" of the compound's effect on cells.

Table 2: High-Throughput Screening Approaches for this compound Research This table is illustrative of potential applications.

HTS ApproachPlatform/Assay ExampleObjectivePotential Outcome
Target-Based Screening Biochemical assays (e.g., kinase activity, protease activity)Identify direct molecular targets of the compound.Discovery of specific enzymes or proteins that are modulated by this compound.
Phenotypic Screening Cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell linesIdentify cell types that are sensitive to the compound.Discovery of potent and selective cytotoxic activity against specific cancer types.
High-Content Screening (HCS) Automated fluorescence microscopy of treated cells stained with various fluorescent dyesCharacterize the cellular phenotype induced by the compound.Detailed information on the compound's effects on the cell cycle, apoptosis, and cellular morphology.
Whole-Organism Screening Automated screening using model organisms like zebrafish or C. elegansEvaluate the compound's activity and toxicity in a living organism.Early in vivo data on the compound's potential therapeutic effects and adverse effects. nih.gov

Advanced Imaging Techniques for Cellular Localization and In Vivo Compound Tracking

Understanding where a compound localizes within a cell and how it is distributed in a living organism is crucial for elucidating its mechanism of action and pharmacokinetic properties. Advanced imaging techniques are powerful tools for achieving this. researchgate.netnih.govnih.govyoutube.comyoutube.comyoutube.com

To visualize this compound within cells, it would first need to be tagged with a fluorescent probe. This could be achieved through chemical synthesis to attach a small, bright, and photostable organic dye to the molecule without significantly altering its biological activity.

Once a fluorescently labeled version of the compound is available, a variety of advanced microscopy techniques can be employed:

Confocal Laser Scanning Microscopy (CLSM) allows for the acquisition of high-resolution, three-dimensional images of cells, enabling the precise localization of the fluorescently tagged compound to specific organelles.

Super-Resolution Microscopy , such as Stimulated Emission Depletion (STED) microscopy or Structured Illumination Microscopy (SIM), can overcome the diffraction limit of light, providing even greater detail on the subcellular localization of the compound. researchgate.net

Live-Cell Imaging using these techniques allows for the dynamic tracking of the compound as it enters the cell and interacts with its targets in real-time. nih.gov

For in vivo tracking , techniques like fluorescence imaging can be used in small animal models to monitor the distribution and clearance of the fluorescently labeled compound over time. This can provide valuable information on its biodistribution and help to identify target organs.

Microfluidics and Organ-on-a-Chip Technologies for Complex In Vitro Modeling

Microfluidics and organ-on-a-chip technologies are revolutionizing in vitro studies by providing more physiologically relevant models of human tissues and organs. universiteitleiden.nlmdpi.comjapsonline.commdpi.comtargetmol.comnih.govyoutube.comnih.govnih.govacs.orgmoleculardevices.commdpi.comyoutube.comnih.gov These micro-scale devices allow for the precise control of the cellular microenvironment, including fluid flow, mechanical forces, and cell-cell interactions. nih.govnih.govresearchgate.net

Microfluidic devices can be used for a variety of applications in the study of this compound, from high-throughput screening of its effects on single cells to studying its metabolism. nih.govnih.govresearchgate.net The low sample volumes required make these platforms particularly suitable for the study of rare natural products. researchgate.net

Organ-on-a-chip systems take this a step further by creating micro-engineered environments that mimic the structure and function of human organs, such as the liver, lung, or gut. youtube.comyoutube.comnih.gov These models can be used to study the efficacy and toxicity of this compound in a more realistic context than traditional 2D cell cultures. For example, a "liver-on-a-chip" could be used to investigate the compound's metabolism and potential hepatotoxicity, while a "tumor-on-a-chip" could be used to study its anti-cancer effects in a 3D tumor microenvironment. youtube.com

Furthermore, multiple organ chips can be linked together to create "human-on-a-chip" systems that can model the complex interactions between different organs. youtube.comnih.gov This technology holds great promise for predicting the pharmacokinetic and pharmacodynamic properties of compounds like this compound in humans, potentially reducing the reliance on animal testing in the future. youtube.com

Future Directions and Research Gaps for 16 O Deacetyl 16 Epi Scalarolbutenolide

Elucidation of Remaining Unidentified Biological Targets and Modes of Action

A significant knowledge gap exists regarding the precise molecular targets and mechanisms of action of 16-O-deacetyl-16-epi-scalarolbutenolide. While related scalarane sesterterpenoids have been shown to exhibit cytotoxic and anti-inflammatory effects, the specific proteins and pathways modulated by this compound are largely unknown. Future research should prioritize the identification of its direct binding partners and downstream signaling cascades.

Modern target identification strategies can be instrumental in this endeavor. frontiersin.org A variety of computational and experimental approaches can be employed:

In Silico Target Prediction: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be utilized to predict potential protein targets based on the compound's structure. nih.govnih.govresearchgate.net These in silico approaches offer a cost-effective and high-throughput means of generating hypotheses for subsequent experimental validation. nih.gov

Chemical Proteomics: The use of chemical probes derived from this compound can facilitate the identification of its binding proteins from cell lysates. frontiersin.org This approach provides direct evidence of compound-protein interactions within a biological system.

Omics-Based Approaches: High-throughput screening using transcriptomics, proteomics, and metabolomics can reveal changes in cellular pathways and networks upon treatment with the compound, offering clues to its mode of action. frontiersin.org

For instance, some scalarane derivatives have been found to induce apoptotic cell death in cancer cells by targeting topoisomerase II and heat shock protein 90 (Hsp90). researchgate.net Another related compound, 12-deacetyl-12-epi-scalaradial, was shown to induce apoptosis in HeLa cells via the MAPK/ERK pathway and by modulating the nuclear receptor Nur77. nih.gov Investigating whether this compound shares these or other novel targets is a critical next step.

Exploration of Novel Therapeutic Niches Based on Preclinical Activity Profiles

The preclinical bioactivity profile of the broader scalarane class of compounds suggests several therapeutic areas where this compound could be investigated. nih.govresearchgate.netmdpi.com While direct studies on this specific molecule are lacking, the known activities of its analogues provide a strong rationale for exploring its potential in various diseases.

Potential Therapeutic AreaRationale Based on Related CompoundsKey Research Questions
OncologyMany scalarane sesterterpenoids exhibit significant cytotoxicity against a variety of cancer cell lines. nih.govmdpi.commdpi.com Some have been shown to induce apoptosis and inhibit key cancer-related proteins. researchgate.netnih.govWhat is the cytotoxicity profile of this compound against a panel of human cancer cell lines? Does it show selectivity for certain cancer types? What are the underlying molecular mechanisms of its potential anticancer activity?
Inflammatory DisordersScalarane-type sesterterpenoids isolated from the marine sponge Lendenfeldia sp. have demonstrated potent anti-inflammatory effects by inhibiting superoxide (B77818) anion generation and elastase release in human neutrophils. nih.govDoes this compound possess anti-inflammatory properties? Can it modulate key inflammatory pathways, such as NF-κB or MAPK signaling?
Infectious DiseasesSome scalarane sesterterpenoids have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comkoreascience.kr For example, certain analogues exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.orgDoes this compound have any antibacterial or antifungal activity? Could it be a lead for developing new antibiotics against drug-resistant pathogens?

Development of Sustainable and Scalable Production Methods

The limited availability of many marine natural products, including this compound, from their natural sources poses a significant bottleneck for further research and development. nih.gov The marine sponge Hyrtios erectus, a known source of related compounds, may not provide a sustainable and scalable supply. nih.gov Therefore, the development of alternative production methods is crucial.

Future research in this area should focus on:

Biosynthesis Engineering: The identification and characterization of the biosynthetic gene clusters responsible for producing scalarane sesterterpenoids in marine organisms is a key step. nih.govnih.gov Once identified, these genes could be heterologously expressed in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) to enable scalable and sustainable production. nih.govresearchgate.netresearchgate.net This synthetic biology approach offers the potential for producing the compound in large quantities and for generating novel analogues through pathway engineering. researchgate.net

Sustainable Aquaculture: For sponge-derived compounds, developing sustainable aquaculture techniques for the source organism or its symbionts could provide a more environmentally friendly and reliable source of the natural product. nih.gov

Advanced Analogue Development for Optimized Pharmacological Profiles

The development of analogues of this compound through chemical synthesis or semisynthesis is a promising strategy to improve its pharmacological properties. acs.org Structure-activity relationship (SAR) studies are essential to understand how modifications to the chemical structure affect biological activity, potency, selectivity, and pharmacokinetic properties.

Key areas for analogue development include:

Modification of Key Functional Groups: Studies on related scalarane sesterterpenoids have shown that the functional groups at positions C-12 and C-16 are often crucial for their biological activity. researchgate.netacs.org Systematic modification of the butenolide moiety and other functional groups of this compound could lead to the discovery of more potent and selective compounds.

Synthesis of a Focused Library: The creation of a library of analogues with diverse substitutions on the scalarane skeleton would facilitate comprehensive SAR studies and the identification of lead compounds with optimized profiles for specific therapeutic applications.

Methodological Advancements for Predictive Preclinical Research and Translation

To accelerate the translation of this compound from preclinical discovery to potential clinical application, it is essential to employ advanced and more predictive preclinical research methodologies. nih.govacs.orgresearchgate.net

Future research should incorporate:

Organ-on-a-Chip Models: These microfluidic devices, which mimic the structure and function of human organs, can provide more physiologically relevant data on the efficacy and toxicity of a compound compared to traditional 2D cell cultures. researchgate.netnih.govfrontiersin.orgmdpi.com Utilizing organ-on-a-chip models of tumors, inflammatory tissues, or infected tissues could offer more accurate predictions of the in vivo response to this compound.

Advanced In Vivo Models: The use of more sophisticated animal models that better recapitulate human diseases will be crucial for evaluating the therapeutic potential of this compound. This includes patient-derived xenograft (PDX) models for cancer research and transgenic models for inflammatory and infectious diseases.

Predictive Biomarkers: The identification of biomarkers that correlate with the compound's activity in preclinical models can aid in patient selection and monitoring in future clinical trials. nih.gov

By systematically addressing these research gaps and pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established methods for isolating 16-O-deacetyl-16-epi-scalarolbutenolide from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Purity validation requires NMR (1H, 13C) and LC-MS, with comparisons to published spectral data . For novel sources, confirm purity via melting point analysis and elemental composition (CHN analysis).

Q. How is structural elucidation of this compound performed?

  • Methodological Answer : Use 2D NMR (COSY, HMBC, HSQC) to assign stereochemistry and functional groups. X-ray crystallography is critical for resolving epimeric configurations. Compare NOESY correlations with scalarane-type analogues to verify the C-16 epi-configuration. Cross-validate with IR spectroscopy for carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. What in vitro bioactivity screening protocols are recommended for this compound?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Anti-inflammatory : Inhibition of NO production in LPS-induced macrophages.
  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogues via acetylation, oxidation, or esterification at C-16 or adjacent positions.
  • Assay Selection : Prioritize target-specific assays (e.g., NF-κB inhibition for anti-inflammatory activity).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or tubulin.
    Tabulate results (Table 1) to correlate structural changes with bioactivity:
DerivativeModification SiteIC50 (Cytotoxicity)NF-κB Inhibition (%)
ParentNone8.2 μM62%
AcetylatedC-16-OH12.5 μM28%

Reference for statistical validation (ANOVA, p < 0.05).

Q. How to resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or impurities.

  • Step 1 : Re-isolate the compound and reacquire spectra under standardized conditions (e.g., 400 MHz NMR in CDCl3).
  • Step 3 : Use heteronuclear coupling constants (J values) to confirm stereochemical assignments. Contradictions in melting points may indicate polymorphism; analyze via DSC .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer :

  • Catalysis : Test Lewis acids (e.g., BF3·Et2O) for regioselective acetylation.
  • Reaction Monitoring : Use TLC (silica GF254) with UV detection to track intermediates.
  • Yield Improvement : Vary temperature (0°C vs. RT) and solvent polarity (CH2Cl2 vs. THF). Tabulate results:
ConditionCatalystSolventYield (%)
RT, 24hNoneCH2Cl245%
0°C, 12hBF3·Et2OTHF78%

Include error margins (±2%) and replicate counts in supplementary data .

Critical Analysis & Data Interpretation

Q. How to address conflicting bioactivity results across studies?

  • Methodological Answer :

  • Variable Identification : Compare assay conditions (e.g., cell line origin, serum concentration).
  • Meta-Analysis : Pool data from ≥5 studies to calculate weighted IC50 values. Use forest plots to visualize heterogeneity (RevMan software).
  • Statistical Testing : Apply Tukey’s HSD test to identify outliers in dose-response curves .

Q. What computational tools validate the proposed biosynthetic pathway of this compound?

  • Methodological Answer :

  • Pathway Prediction : Use NP-Searcher or AntiSMASH to identify putative gene clusters.
  • Isotope Labeling : Confirm precursor incorporation (e.g., [1-13C]-acetate) via 13C NMR.
  • Enzyme Kinetics : Characterize terpene cyclases using Lineweaver-Burk plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.